1-Cyclopropylcyclopropane-1-sulfonyl chloride 1-Cyclopropylcyclopropane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774370
InChI: InChI=1S/C6H9ClO2S/c7-10(8,9)6(3-4-6)5-1-2-5/h5H,1-4H2
SMILES:
Molecular Formula: C6H9ClO2S
Molecular Weight: 180.65 g/mol

1-Cyclopropylcyclopropane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17774370

Molecular Formula: C6H9ClO2S

Molecular Weight: 180.65 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropylcyclopropane-1-sulfonyl chloride -

Specification

Molecular Formula C6H9ClO2S
Molecular Weight 180.65 g/mol
IUPAC Name 1-cyclopropylcyclopropane-1-sulfonyl chloride
Standard InChI InChI=1S/C6H9ClO2S/c7-10(8,9)6(3-4-6)5-1-2-5/h5H,1-4H2
Standard InChI Key LFPAYTFQIZLSQR-UHFFFAOYSA-N
Canonical SMILES C1CC1C2(CC2)S(=O)(=O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-cyclopropylpropane-1-sulfonyl chloride consists of a propane chain where the central carbon atom is bonded to a cyclopropane ring and a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}). This arrangement creates a sterically congested environment around the sulfur atom, influencing its reactivity. The cyclopropane ring’s angle strain (60° bond angles) introduces unique electronic effects, such as increased s-character in the C–C bonds, which can modulate the compound’s stability and interaction with nucleophiles .

The compound’s IUPAC name, 1-cyclopropylpropane-1-sulfonyl chloride, reflects this substitution pattern. Key structural identifiers include:

  • InChIKey: GKUVPKVRNMVTMU-UHFFFAOYSA-N

  • SMILES: CCC(C1CC1)S(=O)(=O)Cl

Physicochemical Characteristics

Available data from chemical databases highlight the following properties :

PropertyValue
Molecular FormulaC6H11ClO2S\text{C}_6\text{H}_{11}\text{ClO}_2\text{S}
Molecular Weight182.67 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Refractive IndexNot reported

The absence of reported thermodynamic data (e.g., boiling point, density) underscores the compound’s specialized use and the limited commercial availability. Its liquid state at room temperature is inferred from structural analogs like cyclopropanecarbonyl chloride (bp 119°C) .

Synthetic Methodologies

General Approach to Sulfonyl Chlorides

Sulfonyl chlorides are typically synthesized via chlorosulfonation of hydrocarbons or oxidation of thiols. For cyclopropane-containing derivatives, organometallic intermediates are often employed. A representative protocol for cyclopropanesulfonyl chloride (CAS 139631-62-2) involves :

  • Grignard Reaction: Cyclopropylmagnesium bromide reacts with sulfur dioxide in tetrahydrofuran (THF) at −10°C to form a sulfinate intermediate.

  • Chlorination: Treatment with N-chlorosuccinimide (NCS) at −5°C yields the sulfonyl chloride.

This two-step process achieves an 80% yield after recrystallization . While this method is specific to cyclopropanesulfonyl chloride, analogous strategies could be adapted for 1-cyclopropylpropane-1-sulfonyl chloride by substituting the Grignard reagent with a cyclopropylpropane-derived organometallic species.

Challenges in Synthesis

The steric hindrance imposed by the cyclopropane ring and propane backbone complicates isolation and purification. Side reactions, such as ring-opening of the cyclopropane under acidic or high-temperature conditions, necessitate careful control of reaction parameters. Additionally, the sulfonyl chloride group’s sensitivity to moisture requires anhydrous conditions and inert atmospheres during synthesis .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group serves as an excellent leaving group, enabling nucleophilic displacement reactions. For example:

  • Ammonolysis: Reaction with ammonia gas in dichloromethane at 0°C produces the corresponding sulfonamide .

  • Alcoholysis: Treatment with alcohols yields sulfonate esters, useful as intermediates in polymer chemistry.

The cyclopropane ring’s strain energy (27.5 kcal/mol\sim 27.5 \ \text{kcal/mol}) may facilitate ring-opening reactions under specific conditions, though this remains underexplored for this compound.

Electrochemical Behavior

The electron-withdrawing sulfonyl group polarizes adjacent C–H bonds, potentially enabling deprotonation at the propane chain’s β-position. This reactivity could be harnessed for C–C bond-forming reactions, though experimental evidence is currently lacking.

Applications in Pharmaceutical Chemistry

MEK Inhibition

Structurally related compounds, such as 1-allylcyclopropane-1-sulfonyl chloride (CAS 923032-59-1), exhibit MEK (mitogen-activated protein kinase kinase) inhibitory activity . MEK inhibitors are pivotal in oncology for targeting hyperproliferative diseases like melanoma and non-small-cell lung cancer. While direct evidence for 1-cyclopropylpropane-1-sulfonyl chloride’s biological activity is absent, its structural similarity suggests potential utility in kinase inhibitor development .

Prodrug Design

Sulfonyl chlorides are precursors to sulfonamides, a class of compounds with broad antimicrobial and antiviral properties. The cyclopropane moiety could enhance membrane permeability or target specific enzymes, leveraging its unique geometry for selective interactions.

Future Directions

Computational Modeling

Density functional theory (DFT) calculations could elucidate the compound’s electronic structure and predict regioselectivity in reactions. For instance, modeling the sulfonyl chloride’s electrostatic potential surface might identify preferred sites for nucleophilic attack.

Catalytic Applications

The cyclopropane ring’s strain could be exploited in transition-metal-catalyzed reactions. Palladium-mediated cross-couplings, for example, might functionalize the propane chain without perturbing the sulfonyl group.

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